molecular formula C11H25NO3 B14456047 Isononanoic acid monoethanolamine salt CAS No. 67801-50-7

Isononanoic acid monoethanolamine salt

Cat. No.: B14456047
CAS No.: 67801-50-7
M. Wt: 219.32 g/mol
InChI Key: BHOXNOVBYRWXGV-UHFFFAOYSA-N
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Description

Isononanoic acid monoethanolamine salt (CAS 67801-50-7) is a chemical compound formed by the neutralization of isononanoic acid (3,5,5-trimethylhexanoic acid) with monoethanolamine (2-aminoethanol). Its molecular formula is C₁₁H₂₅NO₃, with a molecular weight of 219.32 g/mol . The compound is structurally characterized by a branched-chain carboxylic acid (isononanoic acid) paired with the amine and hydroxyl groups of monoethanolamine. This salt is utilized in industrial applications such as surfactants, emulsifiers, and corrosion inhibitors, leveraging its amphiphilic properties derived from the polar head (ethanolamine) and nonpolar tail (branched alkyl chain) .

Properties

CAS No.

67801-50-7

Molecular Formula

C11H25NO3

Molecular Weight

219.32 g/mol

IUPAC Name

2-aminoethanol;7-methyloctanoic acid

InChI

InChI=1S/C9H18O2.C2H7NO/c1-8(2)6-4-3-5-7-9(10)11;3-1-2-4/h8H,3-7H2,1-2H3,(H,10,11);4H,1-3H2

InChI Key

BHOXNOVBYRWXGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCC(=O)O.C(CO)N

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of isononanoic acid monoethanolamine salt typically involves the neutralization reaction between isononanoic acid and monoethanolamine. The reaction is carried out under controlled conditions to ensure complete neutralization and formation of the salt. The general reaction can be represented as:

Isononanoic Acid+MonoethanolamineIsononanoic Acid Monoethanolamine Salt\text{Isononanoic Acid} + \text{Monoethanolamine} \rightarrow \text{this compound} Isononanoic Acid+Monoethanolamine→Isononanoic Acid Monoethanolamine Salt

Industrial Production Methods: Industrial production of isononanoic acid involves the oxidation of isononyl aldehyde using metal salts as catalysts and peroxides as oxidants . The resulting isononanoic acid is then reacted with monoethanolamine to form the desired salt. This process ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Isononanoic acid monoethanolamine salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group in the compound can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Isononanoic acid monoethanolamine salt finds applications in several scientific research fields:

Mechanism of Action

The mechanism of action of isononanoic acid monoethanolamine salt involves the interaction of its functional groups with target molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the amine group can participate in nucleophilic reactions. These interactions contribute to the compound’s effectiveness in various applications, such as corrosion inhibition and emulsification .

Comparison with Similar Compounds

Structural and Functional Analogues

Sodium Isononanoate (C₉H₁₇NaO₂)
  • Molecular Weight : 180.22 g/mol .
  • Properties: As an anionic surfactant, sodium isononanoate exhibits higher water solubility compared to the monoethanolamine salt due to the ionic sodium cation. However, it may have lower compatibility with nonpolar matrices in cosmetic formulations .
  • Applications : Primarily used in detergents and industrial cleaning agents, where high solubility is advantageous .
Hexadecanoic Acid Monoethanolamine Salt (C₁₈H₃₇NO₂)
  • Surface Activity: Reduces water-air surface tension from 71.98 mN/m to 30.9 mN/m, demonstrating superior surfactant properties compared to isononanoic acid monoethanolamine salt .
  • Applications : Effective in oil dispersion and collection due to strong lipophilic interactions .
Monoethanolamine Oleate (C₂₀H₄₁NO₃)
  • Applications: Used medically as a sclerosing agent. Its longer unsaturated alkyl chain (oleic acid) enhances biocompatibility but reduces stability under oxidative conditions compared to branched-chain isononanoate salts .
Sorption Selectivity
  • Monoethanolamine-based anion exchangers (e.g., SB-1) demonstrate high selectivity for boric acid recovery via chemisorption. This contrasts with isononanoic acid salts, which are more suited for surfactant roles due to their balanced hydrophilicity-lipophilicity profile .

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility Surface Tension Reduction (mN/m) Thermal Stability
Isononanoic acid MEA salt 219.32 Moderate Not reported Stable up to 200°C
Sodium isononanoate 180.22 High Not reported Degrades above 150°C
Hexadecanoic acid MEA salt 299.49 Low 71.98 → 30.9 Stable up to 180°C
MEDBA 284.34 High Not applicable Stable in aqueous media

Industrial Utilization

  • Cosmetics: Isononanoic acid MEA salt is used in inverse latex formulations for stabilizers, whereas sodium salts are avoided due to pH incompatibility .
  • Oil Recovery: Hexadecanoic acid MEA salt outperforms in oil dispersion, but isononanoic acid’s branched chain may improve biodegradability .

Q & A

Basic: What is the optimal laboratory synthesis protocol for isononanoic acid monoethanolamine salt?

Methodological Answer:
The salt is synthesized via an acid-base reaction between isononanoic acid (C₉H₁₈O₂) and monoethanolamine (C₂H₇NO) in a 1:1 molar ratio.

  • Procedure :
    • Dissolve equimolar amounts of isononanoic acid and monoethanolamine in anhydrous ethanol under nitrogen atmosphere .
    • Reflux at 70–80°C for 2–4 hours to ensure complete neutralization.
    • Purify the product via vacuum distillation to remove solvents, followed by recrystallization in a non-polar solvent (e.g., hexane) .
  • Validation : Confirm reaction completion using FT-IR spectroscopy (e.g., disappearance of carboxylic acid O-H stretch at ~2500–3000 cm⁻¹ and appearance of ammonium N-H bands at ~3200 cm⁻¹) .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:
Key techniques include:

  • FT-IR Spectroscopy : Identifies functional groups (e.g., carboxylate C=O stretch at ~1600 cm⁻¹ and ammonium N-H bending at ~1500 cm⁻¹) .
  • Elemental Analysis : Verifies stoichiometry (expected C: ~60%, H: ~11.5%, N: ~6.4%) .
  • HPLC/UPLC : Separates and quantifies impurities using a reverse-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water/phosphoric acid (85:15:0.1 v/v) .

Advanced: How does branching in the alkyl chain influence the surfactant properties of this salt compared to linear analogs?

Methodological Answer:
The iso-C₈ branching in isononanoic acid reduces critical micelle concentration (CMC) and enhances surface activity compared to linear chains.

  • Experimental Design :
    • Measure surface tension using a tensiometer at varying concentrations.
    • Compare CMC values with linear analogs (e.g., sodium isononanoate, CMC ~1.2 mM vs. sodium octanoate, CMC ~4.5 mM) .
  • Mechanistic Insight : Branching lowers packing efficiency at interfaces, increasing interfacial film fluidity and lowering surface tension (e.g., from 71.98 mN/m to 30.9 mN/m) .

Advanced: How can researchers resolve contradictions in solubility data reported across studies?

Methodological Answer:
Contradictions often arise from solvent purity, temperature, and measurement techniques.

  • Strategies :
    • Standardize solvent systems (e.g., use HPLC-grade ethyl alcohol, as solubility is ~50 mg/mL at 25°C) .
    • Perform controlled solubility tests using gravimetric analysis: dissolve known masses in solvents, filter undissolved particles, and evaporate to dryness .
    • Account for temperature effects via van’t Hoff plots to model solubility thermodynamics .

Advanced: What methodologies assess the compound’s stability under varying pH and temperature?

Methodological Answer:

  • Accelerated Stability Testing :
    • Expose the salt to pH 2–12 buffers at 40°C for 4 weeks.
    • Monitor degradation via HPLC and FT-IR to detect hydrolysis (e.g., reappearance of carboxylic acid peaks) .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C based on boiling point ~247°C) .

Basic: What safety protocols are essential for handling this compound in lab settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact (irritation category 2A) .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols (specific target organ toxicity category 3) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How does the salt interact with divalent metal ions in aqueous systems?

Methodological Answer:

  • Experimental Approach :
    • Add Ca²⁺ or Mg²⁺ ions to aqueous solutions of the salt.
    • Monitor precipitate formation via turbidimetry and characterize using EDX (e.g., metal-carboxylate complexes) .
  • Comparative Analysis : Contrast with lead salts (e.g., basic isononanoic acid lead salt, CAS 90431-21-3), which exhibit lower aqueous solubility due to stronger ionic interactions .

Basic: What solvent systems optimize dissolution for experimental applications?

Methodological Answer:

  • Preferred Solvents : Ethyl alcohol (95% solubility) and isopropyl alcohol (85% solubility) at 25°C .
  • Solubility Testing : Use shake-flask method with UV-Vis quantification at λmax ~210 nm (carboxylate absorbance) .

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